Cas no 1189131-49-4 (balsaminapentaol A)
balsaminapentaol A structure
Product Name:balsaminapentaol A
Numero CAS:1189131-49-4
MF:C30H50O5
MW:490.715010166168
CID:2006316
PubChem ID:44607275
Update Time:2025-04-21
balsaminapentaol A Proprietà chimiche e fisiche
Nomi e identificatori
-
- balsaminapentaol A
- cucurbita-5,25-diene-3beta,7beta,23(R),24(R),29-pentaol
- (3S,4S,7S,8R,9S,10S,13R,14S,17R)-17-[(2R,4R,5R)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-4-(hydroxymethyl)-4,9,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
- UNII-2T3PK8ZV3C
- 2T3PK8ZV3C
- (3beta,4beta,7beta,9beta,10alpha,23R,24R)-4-(Hydroxymethyl)-4,9,14-trimethyl-19-norcholesta-5,25-diene-3,7,23,24-tetrol
- 19-Norcholesta-5,25-diene-3,7,23,24-tetrol, 4-(hydroxymethyl)-4,9,14-trimethyl-, (3beta,4beta,7beta,9beta,10alpha,23R,24R)-
- (3.BETA.,4.BETA.,7.BETA.,9.BETA.,10.ALPHA.,23R,24R)-4-(HYDROXYMETHYL)-4,9,14-TRIMETHYL-19-NORCHOLESTA-5,25-DIENE-3,7,23,24-TETROL
- Balsaminapentaol
- CHEMBL1078341
- DTXSID70659645
- Q4852547
- 1189131-49-4
- (1R,3aS,3bR,4S,6S,7S,9aS,9bS,11aR)-1-((2R,4R,5R)-4,5-Dihydroxy-6-methylhept-6-en-2-yl)-6-(hydroxymethyl)-3a,6,9b,11a-tetramethyl-1H,2H,3H,3ah,3bh,4H,6H,7H,8H,9H,9ah,9bh,10H,11H,11ah-cyclopenta(a)phenanthrene-4,7-diol
- (1R,3aS,3bR,4S,6S,7S,9aS,9bS,11aR)-1-[(2R,4R,5R)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-6-(hydroxymethyl)-3a,6,9b,11a-tetramethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-4,7-diol
- (+)-Balsaminapentaol A
-
- Inchi: 1S/C30H50O5/c1-17(2)25(35)22(32)14-18(3)19-10-11-30(7)26-23(33)15-21-20(8-9-24(34)28(21,5)16-31)27(26,4)12-13-29(19,30)6/h15,18-20,22-26,31-35H,1,8-14,16H2,2-7H3/t18-,19-,20-,22-,23+,24+,25-,26-,27+,28-,29-,30+/m1/s1
- Chiave InChI: LJWAEAIXBCCHLR-ITWKNSBQSA-N
- Sorrisi: O[C@H]1C=C2[C@@](C)(CO)[C@H](CC[C@H]2[C@]2(C)CC[C@]3(C)[C@@H]([C@H](C)C[C@H]([C@@H](C(=C)C)O)O)CC[C@@]3(C)[C@@H]21)O
Proprietà calcolate
- Massa esatta: 490.366
- Massa monoisotopica: 490.366
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 35
- Conta legami ruotabili: 6
- Complessità: 869
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 12
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 101A^2
- XLogP3: 5.3
balsaminapentaol A Letteratura correlata
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
1189131-49-4 (balsaminapentaol A) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso